molecular formula C24H21N5O2 B12684029 Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone CAS No. 102429-88-9

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B12684029
CAS No.: 102429-88-9
M. Wt: 411.5 g/mol
InChI Key: WTFKEWNCEPGJSA-PCLIKHOPSA-N
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Description

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety linked to a triazine ring substituted with methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation with hydroxylamine hydrochloride, to yield the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and application development.

Properties

CAS No.

102429-88-9

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C24H21N5O2/c1-30-20-12-8-18(9-13-20)22-23(19-10-14-21(31-2)15-11-19)27-29-24(26-22)28-25-16-17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,28,29)/b25-16+

InChI Key

WTFKEWNCEPGJSA-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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